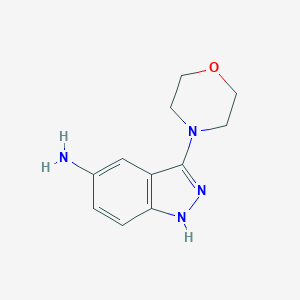
3-Morpholino-1H-indazol-5-amine
Vue d'ensemble
Description
3-Morpholino-1H-indazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the indazole class of compounds and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
3-Morpholino-1H-indazol-5-amine has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 3-Morpholino-1H-indazol-5-amine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, it has been suggested that this compound inhibits the activity of the enzyme AKT, which plays a critical role in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Morpholino-1H-indazol-5-amine can induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Furthermore, it has been reported that this compound can reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Morpholino-1H-indazol-5-amine in lab experiments is its potent biological activity. This compound has been found to exhibit activity at low concentrations, making it a useful tool for studying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Morpholino-1H-indazol-5-amine. One area of interest is the development of more potent and selective derivatives of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases, should be explored further.
Conclusion
In conclusion, 3-Morpholino-1H-indazol-5-amine is a promising compound that exhibits potent biological activity. Its synthesis method is well-established, and it has been found to have potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the potential applications of this compound in the treatment of various diseases should be explored further.
Propriétés
Numéro CAS |
131875-38-2 |
|---|---|
Nom du produit |
3-Morpholino-1H-indazol-5-amine |
Formule moléculaire |
C11H14N4O |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
3-morpholin-4-yl-1H-indazol-5-amine |
InChI |
InChI=1S/C11H14N4O/c12-8-1-2-10-9(7-8)11(14-13-10)15-3-5-16-6-4-15/h1-2,7H,3-6,12H2,(H,13,14) |
Clé InChI |
KUEPYBZBAYWJHD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNC3=C2C=C(C=C3)N |
SMILES canonique |
C1COCCN1C2=NNC3=C2C=C(C=C3)N |
Synonymes |
3-Morpholino-1H-indazol-5-aMine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

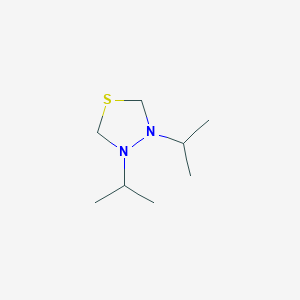
![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

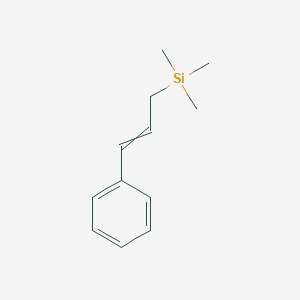



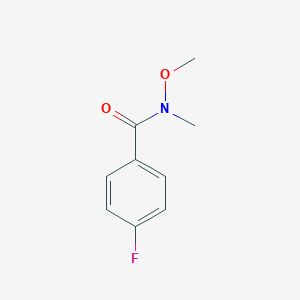
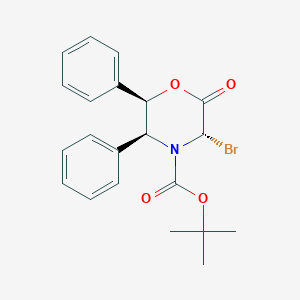


![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)